4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Description

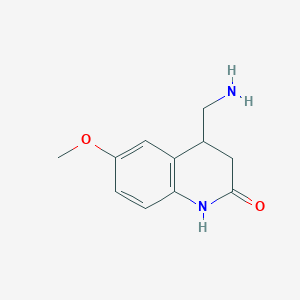

4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with significant potential in various fields of scientific research This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(aminomethyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-15-8-2-3-10-9(5-8)7(6-12)4-11(14)13-10/h2-3,5,7H,4,6,12H2,1H3,(H,13,14) |

InChI Key |

KEQSCSJHYPLTCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methoxyaniline, a series of reactions involving formylation, reduction, and cyclization can yield the desired compound. Specific conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .

Scientific Research Applications

4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug development.

Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific diseases.

Industry: The compound can be used in the development of new materials with specialized properties .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

- 4-(Aminomethyl)benzoic acid

- 4-(Aminomethyl)indole

- 4-Aminopyridine

Comparison: Compared to these similar compounds, 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one stands out due to its unique quinoline core and the presence of both aminomethyl and methoxy groups. These structural features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This compound is being studied for its pharmacological properties, particularly in the context of neuroprotection, anti-inflammatory effects, and its role as a cholinesterase inhibitor. Understanding its biological activity is crucial for the development of therapeutic agents targeting various diseases.

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 206.24 g/mol

- CAS Number : 1267404-35-2

1. Neuroprotective Effects

Research indicates that derivatives of tetrahydroquinoline exhibit neuroprotective properties. A study focusing on similar compounds demonstrated that they could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating conditions like Alzheimer's disease. Preliminary studies suggest that 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one may exhibit significant cholinesterase inhibitory activity. A comparative analysis with known inhibitors showed promising results, indicating that this compound could enhance acetylcholine levels in the brain .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, which may be beneficial for treating inflammatory diseases .

Case Study 1: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of tetrahydroquinoline derivatives in mouse models of neurodegeneration. The results indicated that administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanism was attributed to the modulation of oxidative stress pathways .

Case Study 2: Cholinesterase Inhibition

In a comparative study involving several tetrahydroquinoline derivatives, 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one exhibited an IC50 value comparable to established cholinesterase inhibitors like donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease treatment .

Research Findings Summary Table

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagent/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | LiAlH₄, THF, room temperature | Reduction of lactam/ketone | |

| 2 | Pd(OAc)₂, K₂CO₃, DMF | Methoxy group introduction |

Advanced: How can enantioselective synthesis be achieved for this compound?

Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries:

- Asymmetric hydrogenation : Use of Ru-BINAP complexes to reduce prochiral intermediates .

- Microwave-assisted cyclization : InCl₃-catalyzed reactions under microwave irradiation enhance enantiomeric excess (e.g., 85–90% ee) while reducing reaction time from 24 hours to 5 minutes .

- Chiral resolution : Diastereomeric salts formed with tartaric acid derivatives can separate enantiomers .

Basic: Which spectroscopic techniques confirm the structure of 4-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one?

Answer:

Critical techniques include:

¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy singlet at ~3.8 ppm, lactam carbonyl at ~170 ppm) .

Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 221.1284) .

X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for analogous dihydroquinolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.